2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- 2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
What sets 2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the acetyloxy group, in particular, may enhance its ability to interact with biological targets.
Biological Activity
The compound 2-methoxyethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O6S, with a molecular weight of 446.5 g/mol . The IUPAC name reflects its complex structure, which includes a pyrimido[2,1-b][1,3]thiazine core. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H22N2O6S |
Molecular Weight | 446.5 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C20H22N2O6S/c1-12-17(19(25)27-10-9-26-3)18(22-16(24)8-11-29-20(22)21-12)14-4-6-15(7-5-14)28-13(2)23/h4-7,18H,8-11H2,1-3H3 |
InChI Key | NYIJLYSEHFCYGT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate enzyme activity or receptor binding, leading to various physiological effects. For instance, its potential as an antimicrobial agent has been explored through its interactions with bacterial cell membranes and metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The compound in focus has shown promise against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. The following table summarizes the cytotoxic effects observed:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 ± 0.5 |
HeLa (Cervical Cancer) | 10 ± 0.3 |
A549 (Lung Cancer) | 20 ± 0.7 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.
Study on Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazine derivatives against resistant bacterial strains. The results indicated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .
Study on Anticancer Effects
Another significant study published in Cancer Letters highlighted the effects of the compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways . This study underlines the therapeutic potential of the compound in cancer treatment.
Properties
CAS No. |
617694-64-1 |
---|---|
Molecular Formula |
C20H22N2O6S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-methoxyethyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-12-17(19(25)27-10-9-26-3)18(22-16(24)8-11-29-20(22)21-12)14-4-6-15(7-5-14)28-13(2)23/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
NYIJLYSEHFCYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OCCOC |
Origin of Product |
United States |
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